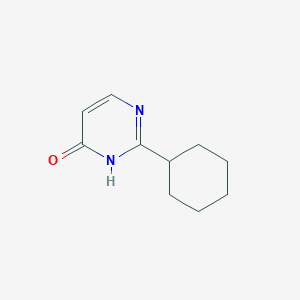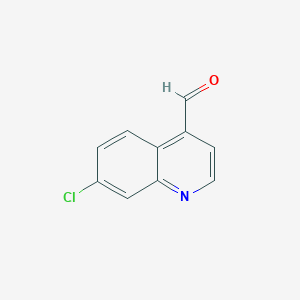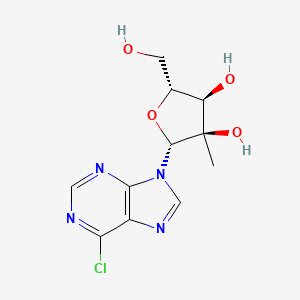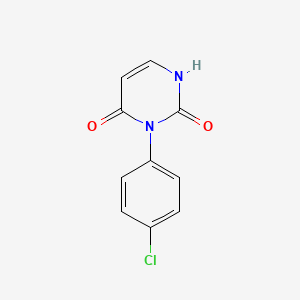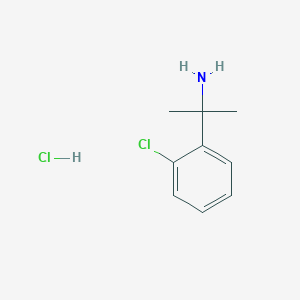
2-(2-Chlorophenyl)propan-2-amine hydrochloride
Descripción general
Descripción
2-(2-Chlorophenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C9H13Cl2N. It is commonly used in scientific research, particularly in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a 2-chlorophenyl group attached to a propan-2-amine backbone, and it is typically found as a white crystalline solid .
Métodos De Preparación
The synthesis of 2-(2-Chlorophenyl)propan-2-amine hydrochloride involves several steps. One common method starts with the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-(2-chlorophenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 2-(2-chlorophenyl)propan-2-amine. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .
Análisis De Reacciones Químicas
2-(2-Chlorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Acid-Base Reactions: The amine group can act as a base and react with acids to form salts.
Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophilic centers in other molecules.
Quaternization: The amine group can react with alkylating agents to form quaternary ammonium salts.
Common reagents used in these reactions include hydrochloric acid, alkyl halides, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include the hydrochloride salt and various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)propan-2-amine hydrochloride is widely used in scientific research for several purposes:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Reactions: It is used to study the mechanisms of nucleophilic substitution and other organic reactions.
Neurotransmitter Studies: The compound is used to investigate the effects of monoamine oxidase inhibitors and serotonin reuptake inhibitors on neurotransmitter metabolism and behavior.
Mecanismo De Acción
The primary mechanism of action of 2-(2-Chlorophenyl)propan-2-amine hydrochloride involves the inhibition of the enzyme monoamine oxidase (MAO). MAO is responsible for breaking down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced mood, energy, and focus.
Comparación Con Compuestos Similares
2-(2-Chlorophenyl)propan-2-amine hydrochloride can be compared to other similar compounds, such as:
2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride: This compound has an additional chlorine atom on the phenyl ring, which can affect its reactivity and biological activity.
2-(2-Bromophenyl)propan-2-amine hydrochloride: The presence of a bromine atom instead of chlorine can lead to different chemical and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESZAZPKQAAOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B3024040.png)
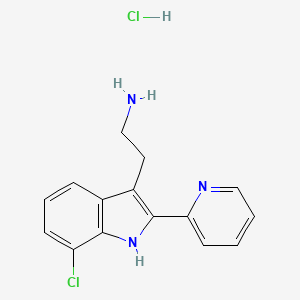
![tert-Butyl 4-(5-cyano-[2,2'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B3024044.png)




![2-chloro-N-isoxazolo[5,4-b]pyridin-3-ylacetamide](/img/structure/B3024051.png)
